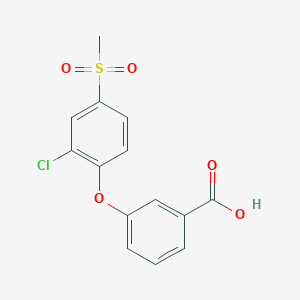

3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid

Description

3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid is a halogenated and sulfonated benzoic acid derivative. Structurally, it features a benzoic acid backbone substituted with a phenoxy group at the 3-position, which itself is modified with a chlorine atom at the 2-position and a methylsulfonyl group at the 4-position. This compound serves as a critical intermediate in synthesizing diphenyl ether herbicides, including acifluorfen, fluoroglycofen ethyl, and fomesafen . Its methylsulfonyl (-SO₂CH₃) and chloro (-Cl) substituents contribute to its herbicidal activity by enhancing binding affinity to target enzymes or receptors in plants .

Analytical methods such as high-performance liquid chromatography (HPLC) have been optimized for its quantification, achieving recovery rates of 98.0–103% with high precision (RSD < 1.2%) . The compound’s synthesis involves multi-step reactions, including condensation and oxidation, with process optimizations reducing environmental pollution and production costs .

Properties

IUPAC Name |

3-(2-chloro-4-methylsulfonylphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO5S/c1-21(18,19)11-5-6-13(12(15)8-11)20-10-4-2-3-9(7-10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUWIGAMOUAEQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC=CC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid can be synthesized through the reaction of benzoic acid with methanesulfonyl chloride in the presence of a base such as potassium hydroxide . The reaction typically involves heating the mixture to reflux temperature and maintaining it for several hours to ensure complete reaction. The product is then purified through recrystallization from an appropriate solvent .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as solvent extraction and distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia or thiols are used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Amino or thiol-substituted benzoic acid derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Anti-inflammatory Agents :

- Compounds similar to 3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid have been studied for their potential as anti-inflammatory agents. The structural characteristics allow for modulation of signaling pathways involved in inflammatory responses, making them candidates for therapeutic applications.

-

Herbicidal Properties :

- The compound is also explored for its herbicidal applications. Its mechanism of action often involves interference with plant growth regulators, leading to effective control of various weeds while maintaining low toxicity levels.

Agrochemical Applications

- Herbicides :

- Intermediates in Synthesis :

Case Study 1: Herbicidal Efficacy

A study demonstrated the effectiveness of this compound in controlling specific weed species without significant toxicity to crops. Field trials indicated a reduction in weed biomass by over 70% compared to untreated controls, showcasing its potential as a viable alternative to traditional herbicides.

Case Study 2: Anti-inflammatory Activity

Research investigating the anti-inflammatory properties of related compounds revealed that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro group can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s biological activity .

Comparison with Similar Compounds

Substituent Impact Analysis :

- Methylsulfonyl (-SO₂CH₃): Enhances electron-withdrawing properties, improving herbicidal activity and metabolic stability compared to non-sulfonated analogues .

- Trifluoromethyl (-CF₃) : Increases lipophilicity and resistance to degradation, making derivatives like acifluorfen potent broadleaf herbicides .

- Pentafluorosulfanyl (-SF₅) : Provides superior thermal and chemical stability, expanding applications in high-performance agrochemicals .

Analytical and Regulatory Considerations

- HPLC Methods: Both 3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid and its trifluoromethyl analogue are quantified via reverse-phase HPLC, though mobile phase adjustments are needed due to substituent polarity differences .

- Regulatory Status : Methylsulfonyl derivatives are listed in the U.S. EPA’s High Production Volume (HPV) chemicals due to their widespread agricultural use . In contrast, nitro-substituted variants like Lactofen face stricter biodegradability regulations .

Biological Activity

3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid is an organic compound that has garnered attention in medicinal chemistry and agrochemicals due to its unique structural features and potential biological activities. This compound is characterized by the presence of both a chloro and a methylsulfonyl group, which enhance its solubility and reactivity, making it a candidate for various applications in drug development and agricultural practices.

Chemical Structure and Properties

The molecular formula for this compound is CHClOS. Its structure includes:

- A benzoic acid core.

- A phenoxy group substituted with a chloro and a methylsulfonyl moiety.

These structural elements contribute to its biological activity, particularly in herbicidal applications and as a pharmaceutical agent.

The biological activity of this compound primarily relates to its interaction with specific molecular targets within biological systems. It is believed to modulate various signaling pathways, which can lead to therapeutic effects or herbicidal action. The mechanism often involves:

- Nucleophilic substitution : The hydroxyl group of the phenol attacks the carbonyl carbon of benzoic acid, forming an ester linkage.

- Enzyme inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Herbicidal Activity : This compound has been shown to effectively inhibit the growth of various weed species, making it valuable in agricultural formulations.

- Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against certain Gram-positive bacteria, though further research is needed to quantify this effect.

Data Table: Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Herbicidal | Effective against multiple weed species | |

| Antibacterial | Inhibitory effects on Gram-positive bacteria | |

| Toxicity | Low toxicity levels suitable for agricultural use |

Case Studies

Several case studies have highlighted the biological implications of compounds structurally related to this compound:

- Occupational Exposure : A study identified respiratory sensitization among workers exposed to related compounds, indicating potential allergic reactions linked to structural analogs like 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid (BCMBA). This emphasizes the importance of safety evaluations for similar compounds in industrial settings .

- Microbial Degradation : Research demonstrated that certain bacterial strains could degrade phenoxybenzoic acids, including derivatives of this compound, suggesting potential bioremediation applications .

Q & A

Q. What synthetic routes are recommended for preparing 3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Chlorination : Introduce the chlorine substituent at the 2-position using chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst under controlled conditions (40–60°C, inert atmosphere) .

Methylsulfonyl Introduction : Oxidize a methylthio intermediate (e.g., 4-(methylsulfanyl)benzoic acid) using KMnO₄ or H₂CrO₄ in acidic media to form the methylsulfonyl group .

Phenoxy Linkage : Couple the chlorinated phenol derivative with benzoic acid via nucleophilic aromatic substitution, using a base like NaOH to deprotonate the phenol and facilitate ether bond formation .

Validate purity at each step using HPLC or NMR.

Q. How can HPLC be optimized for quantifying this compound in reaction mixtures?

- Methodological Answer : Use a Hypersil ODS C18 column with a mobile phase of acetonitrile:0.2% phosphoric acid (70:30 v/v) . Detection at 214 nm ensures sensitivity for aromatic and sulfonyl groups. Calibrate with standards in the 1.0–20.0 mg/L range (R² > 0.999). For complex matrices, adjust the gradient to resolve co-eluting impurities (e.g., unreacted precursors) . Validate recovery rates (98–103%) and precision (RSD < 1.2%) using spiked samples .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a chemical fume hood to minimize inhalation risks .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .

- Storage : Keep in a sealed container at room temperature , away from oxidizers and ignition sources .

Advanced Research Questions

Q. How can discrepancies in reaction yields during scale-up synthesis be resolved?

- Methodological Answer : Yield variations often stem from incomplete chlorination or oxidation side reactions . To troubleshoot:

- Monitor reaction progress using in-line FTIR to track intermediate formation (e.g., methylthio vs. methylsulfonyl groups) .

- Optimize catalyst loading (e.g., FeCl₃ at 5 mol%) and reaction time (e.g., 12–24 hr for oxidation) .

- For phenoxy coupling, ensure anhydrous conditions to prevent hydrolysis of the chloro intermediate .

Q. What strategies improve the efficiency of continuous flow nitration for derivatives of this compound?

- Methodological Answer : In microreactor systems , enhance mixing and heat transfer by:

- Using segmented flow with immiscible solvents (e.g., hexane/water) to reduce diffusion limitations .

- Adjusting residence time (30–120 sec) and temperature (0–5°C) to suppress byproducts like dinitro derivatives .

- Pair with inline UV-Vis monitoring to detect nitration intermediates and automate process adjustments .

Q. How does the methylsulfonyl group influence biological activity compared to analogs?

- Methodological Answer : The electron-withdrawing sulfonyl group enhances metabolic stability and receptor binding affinity. Compare bioactivity via:

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms using LC-MS to measure metabolite formation .

- Toxicity Profiling : Use zebrafish embryos or mammalian cell lines (e.g., HEK293) to assess acute toxicity (LC₅₀) and compare with methylthio or methoxy analogs .

Data Contradiction Analysis

Q. Why do reported melting points vary for this compound across studies?

- Methodological Answer : Discrepancies may arise from polymorphism or residual solvents . To standardize:

- Recrystallize from a binary solvent system (e.g., ethanol/water) and dry under vacuum (50°C, 24 hr) .

- Perform DSC analysis at 10°C/min to identify polymorphic transitions .

Tables for Key Parameters

| Analytical Method Validation (HPLC) | |

|---|---|

| Linear Range | 1–20 mg/L |

| Correlation Coefficient (R²) | 0.9994 |

| Recovery Rate | 98–103% |

| RSD | <1.2% |

| Synthetic Optimization | |

|---|---|

| Chlorination Catalyst (FeCl₃) | 5 mol% |

| Oxidation Time (KMnO₄) | 12–24 hr |

| Microreactor Residence Time | 30–120 sec |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.